5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidinone core with phenyl and phenylethyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[2,3-d]pyrimidinone core followed by the introduction of the phenyl and phenylethyl groups. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophene-3-carboxylic acid with a suitable aldehyde or ketone can lead to the formation of the thieno[2,3-d]pyrimidinone ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Catalytic methods, such as palladium-catalyzed carbonylation, have been employed to synthesize thieno[2,3-d]pyrimidinone derivatives efficiently . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenyl and phenylethyl groups can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thieno[2,3-d]pyrimidinones .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimycobacterial activity is believed to result from the inhibition of key enzymes involved in the biosynthesis of essential bacterial components . The compound may also interact with cellular membranes and proteins, disrupting normal cellular functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the same core structure but differ in their substituents, leading to varied biological activities.
Benzo[4,5]thieno[2,3-]pyrimidine derivatives: These compounds have a similar thienopyrimidine core but with different ring fusion patterns and substituents.
Uniqueness
5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific phenyl and phenylethyl substituents, which confer distinct chemical and biological properties. Its potential as an antitubercular agent and its ability to undergo various chemical transformations make it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H16N2OS |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2OS/c1-14(15-8-4-2-5-9-15)22-13-21-19-18(20(22)23)17(12-24-19)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
LNDLMNUBSDFIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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